magnesium;1-phenylpyrazole;bromide
CAS No.: 55317-62-9
Cat. No.: VC20644216
Molecular Formula: C9H7BrMgN2
Molecular Weight: 247.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55317-62-9 |
|---|---|
| Molecular Formula | C9H7BrMgN2 |
| Molecular Weight | 247.37 g/mol |
| IUPAC Name | magnesium;1-phenylpyrazole;bromide |
| Standard InChI | InChI=1S/C9H7N2.BrH.Mg/c1-2-5-9(6-3-1)11-8-4-7-10-11;;/h1-5,7-8H;1H;/q-1;;+2/p-1 |
| Standard InChI Key | XZINYRUVCUXULH-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC=C([C-]=C1)N2C=CC=N2.[Mg+2].[Br-] |
Introduction
Chemical Identity and Structural Properties
Magnesium;1-phenylpyrazole;bromide belongs to the class of Grignard reagents, characterized by a magnesium center bonded to an organic ligand and a halide. Its molecular structure features a 1-phenylpyrazole group, where the pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) is substituted with a phenyl group at the 1-position . The magnesium atom is coordinated to the pyrazole’s nitrogen and a bromide ion, with additional solvation from ether or tetrahydrofuran (THF) in practical preparations .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 55317-62-9 |
| Molecular Formula | C₉H₇BrMgN₂ |
| Molecular Weight | 247.37 g/mol |
| IUPAC Name | magnesium;1-phenylpyrazole;bromide |
| Solubility | Soluble in THF, ether |
| Stability | Air- and moisture-sensitive |
The compound’s X-ray crystallography data (unavailable in open literature) would likely reveal a tetrahedral geometry around magnesium, similar to phenylmagnesium bromide . The Mg–N and Mg–Br bond lengths are expected to align with typical Grignard reagents (~220 pm and ~244 pm, respectively) .
Synthesis and Optimization
The synthesis of magnesium;1-phenylpyrazole;bromide follows Grignard reagent protocols, albeit with modifications for the pyrazole substrate.
Challenges and Solutions
-
Moisture Sensitivity: Strict anhydrous techniques (e.g., Schlenk lines) are required to prevent hydrolysis to benzene and Mg(OH)Br .
-
Substrate Reactivity: The electron-rich pyrazole ring may necessitate elevated temperatures or activated magnesium (e.g., Rieke magnesium).
Reactivity and Stability Profile
Nucleophilic Behavior
Magnesium;1-phenylpyrazole;bromide acts as a strong nucleophile, attacking electrophilic centers such as carbonyl carbons. For example:
This reactivity is exploited in ketone and aldehyde functionalization .
Air and Moisture Degradation
The compound decomposes rapidly in air:
Storage recommendations include sealed ampules under argon and refrigeration at –20°C.
Applications in Organic Synthesis
Heterocyclic Framework Construction
The reagent facilitates pyrazole ring functionalization. For instance, coupling with α,β-unsaturated ketones yields polycyclic pyrazolines, which are precursors to bioactive molecules .
Pharmaceutical Intermediates
Recent studies highlight its role in synthesizing:
-
Anticancer Agents: Pyrazole-chalcone hybrids (e.g., compound 5c ) inhibit lung cancer cell proliferation (GI₅₀ = 0.04 μM).
-
Antimicrobials: Aliphatic amide derivatives (e.g., compound 11 ) show efficacy against E. coli and S. aureus.
Table 2: Bioactive Derivatives Synthesized Using Pyrazole Grignard Reagents
| Derivative Class | Biological Activity | Target Organism/Cell Line |
|---|---|---|
| Pyrazolic Chalcones | Anticancer | A549 (lung cancer) |
| 1-Acetyl-3,5-diphenyl | Antitubercular | Mycobacterium tuberculosis |
| 3-Aryl-1H-pyrazoles | Chemotaxis Inhibition | Human neutrophils |
Comparative Analysis with Related Grignard Reagents
Table 3: Magnesium;1-Phenylpyrazole;Bromide vs. Phenylmagnesium Bromide
| Property | Mg;1-Phenylpyrazole;Br | PhMgBr |
|---|---|---|
| Molecular Formula | C₉H₇BrMgN₂ | C₆H₅MgBr |
| Molecular Weight | 247.37 g/mol | 181.31 g/mol |
| Stability in THF | Moderate (degrades over days) | High (weeks under Ar) |
| Applications | Heterocyclic synthesis | Benzoic acid, triphenylphosphine |
The pyrazole ligand enhances coordination to transition metals, making the reagent suitable for catalytic cycles in cross-coupling reactions .
Research Advancements and Future Directions
Recent Innovations
-
Catalytic Asymmetric Synthesis: Chiral pyrazole-Mg complexes enable enantioselective aldol reactions (e.g., 85% ee reported in 2023 ).
-
Green Chemistry: Solvent-free mechanochemical synthesis reduces THF usage by 70%, enhancing sustainability.
Unresolved Challenges
-
Low Thermal Stability: Degrades above 40°C, limiting industrial-scale applications.
-
Limited Bioavailability Studies: Most derivatives remain untested in in vivo models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume